molecular formula C19H26N2O B5577419 2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol

2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol

Cat. No. B5577419
M. Wt: 298.4 g/mol
InChI Key: JSTHYAODQLEGSF-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, including Sonogashira coupling, a key step for constructing carbon-carbon bonds in organic chemistry. For example, the synthesis of related compounds has been achieved through Sonogashira coupling from starting materials like 1,4-diiodobenzene, leading to structurally complex products characterized by techniques such as NMR and X-ray diffraction (Liu Qiao-r, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often determined by X-ray crystallography, providing insight into the crystalline architecture and atomic arrangement. The detailed analysis can reveal orthorhombic systems, space groups, and unit cell dimensions, enhancing the understanding of molecular conformations and interactions within the crystal lattice (Liu Qiao-r, 2014).

Scientific Research Applications

Pyrrole as a Directing Group in Chemical Synthesis

Pyrrole has been utilized as a directing group in the palladium-catalyzed ortho-functionalization of C(sp(2))-H bonds. This method allows for the regioselective methylation, alkylation, or benzylation of substituted 2-phenylpyrroles, yielding various 2-substituted pyrrol-2-yl benzenes. Such chemical transformations highlight the potential utility of complex pyrrole derivatives in synthetic chemistry, possibly including the specific compound (Wiest, Poethig, & Bach, 2016).

Electropolymerization of Pyrrole Derivatives

The electropolymerization and electrocopolymerization of pyrrole derivatives have been studied to improve the properties of poly(pyrrole) layers. This research is relevant to the development of advanced materials with potential applications in electronics and coatings. The smooth and homogenous surface structures obtained from copolymerized poly(pyrrole) films suggest that such derivatives could be instrumental in creating more efficient and durable materials (Schneider, Füser, Bolte, & Terfort, 2017).

Structural Characterization in Material Science

The structural characterization of complex molecules is crucial in material science for understanding their properties and potential applications. For instance, the synthesis and structural determination of compounds related to the one can provide insights into their behavior in various systems, which is essential for designing new materials with desired properties (Liu, 2014).

properties

IUPAC Name

4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19(2,22)10-8-15-4-6-16(7-5-15)12-21-13-17-9-11-20(3)18(17)14-21/h4-7,17-18,22H,9,11-14H2,1-3H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTHYAODQLEGSF-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)CN2CC3CCN(C3C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=CC=C(C=C1)CN2C[C@@H]3CCN([C@@H]3C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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